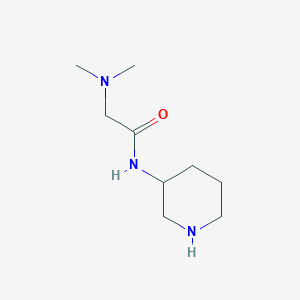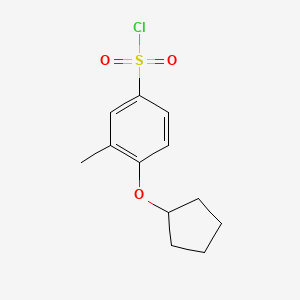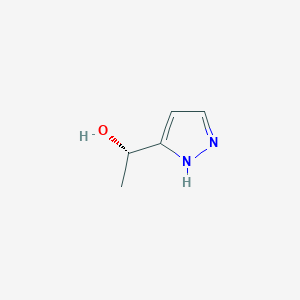
(1S)-1-(1H-pyrazol-3-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(1H-pyrazol-3-yl)ethan-1-ol is an organic compound that features a pyrazole ring attached to an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1H-pyrazol-3-yl)ethan-1-ol typically involves the formation of the pyrazole ring followed by the introduction of the ethan-1-ol group. One common method is the cyclization of hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The stereochemistry can be controlled using chiral catalysts or starting materials.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
(1S)-1-(1H-pyrazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or other metal catalysts.
Substitution: Halogenation using NBS (N-Bromosuccinimide) or nitration using HNO₃ (Nitric acid) and H₂SO₄ (Sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3-carbaldehyde, while substitution reactions can introduce various functional groups onto the pyrazole ring.
科学的研究の応用
Chemistry
In chemistry, (1S)-1-(1H-pyrazol-3-yl)ethan-1-ol is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, pyrazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. Research into this compound may reveal similar activities, making it a candidate for drug development.
Medicine
In medicine, compounds containing pyrazole rings are often explored for their therapeutic potential. This compound could be investigated for its efficacy in treating various diseases, depending on its biological activity.
Industry
Industrially, such compounds can be used as intermediates in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. Their versatility makes them valuable in various manufacturing processes.
作用機序
The mechanism of action of (1S)-1-(1H-pyrazol-3-yl)ethan-1-ol would depend on its specific biological target. Typically, pyrazole derivatives interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
(1S)-1-(1H-pyrazol-3-yl)propan-1-ol: Similar structure with an additional carbon in the alkyl chain.
(1S)-1-(1H-pyrazol-3-yl)butan-1-ol: Similar structure with two additional carbons in the alkyl chain.
(1S)-1-(1H-pyrazol-3-yl)ethan-2-ol: Similar structure with the hydroxyl group on the second carbon.
Uniqueness
(1S)-1-(1H-pyrazol-3-yl)ethan-1-ol is unique due to its specific stereochemistry and the position of the hydroxyl group. This can influence its reactivity and biological activity, making it distinct from other similar compounds.
特性
分子式 |
C5H8N2O |
|---|---|
分子量 |
112.13 g/mol |
IUPAC名 |
(1S)-1-(1H-pyrazol-5-yl)ethanol |
InChI |
InChI=1S/C5H8N2O/c1-4(8)5-2-3-6-7-5/h2-4,8H,1H3,(H,6,7)/t4-/m0/s1 |
InChIキー |
CABHXTNYNGUYFF-BYPYZUCNSA-N |
異性体SMILES |
C[C@@H](C1=CC=NN1)O |
正規SMILES |
CC(C1=CC=NN1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



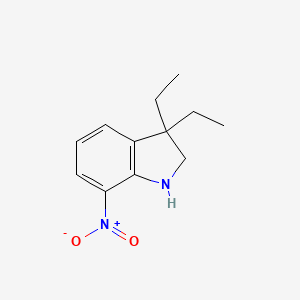

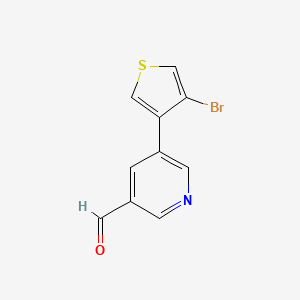
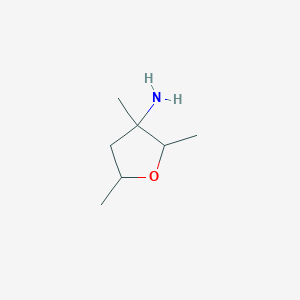
![7,7-Difluoro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane](/img/structure/B13197440.png)
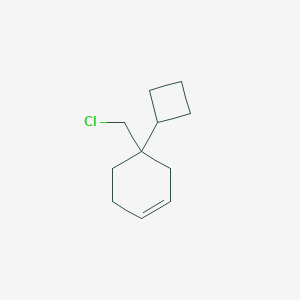
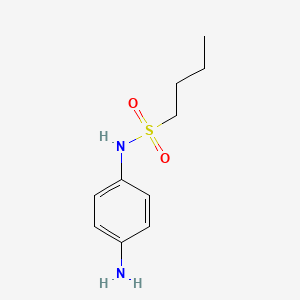
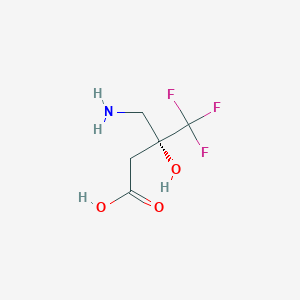
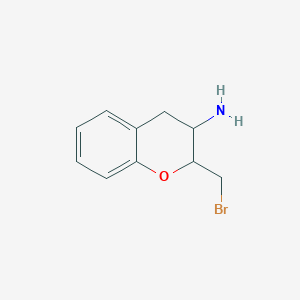
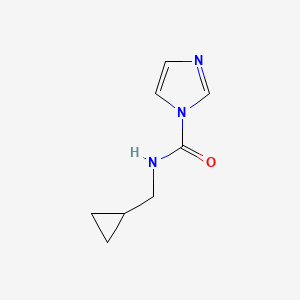
![1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one](/img/structure/B13197488.png)
